molecular formula C9H7F3N4O B15279307 N-(6-aminoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide

N-(6-aminoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide

Cat. No.: B15279307
M. Wt: 244.17 g/mol
InChI Key: WVYHBSYFGOZGRM-UHFFFAOYSA-N
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Description

N-(6-aminoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their significant biological and therapeutic value. The presence of the trifluoroacetamide group adds unique properties to the molecule, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-aminoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . Another method employs ethyl acetate as a solvent, where the reaction proceeds via one-pot tandem cyclization/bromination with TBHP .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions mentioned above to achieve higher yields and purity on a larger scale.

Chemical Reactions Analysis

Types of Reactions

N-(6-aminoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The trifluoroacetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and TBHP.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyridines .

Scientific Research Applications

N-(6-aminoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-aminoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-aminoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H7F3N4O

Molecular Weight

244.17 g/mol

IUPAC Name

N-(6-aminoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C9H7F3N4O/c10-9(11,12)8(17)15-6-4-16-3-5(13)1-2-7(16)14-6/h1-4H,13H2,(H,15,17)

InChI Key

WVYHBSYFGOZGRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1N)NC(=O)C(F)(F)F

Origin of Product

United States

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